molecular formula C19H17NO3S2 B6085160 ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6085160
M. Wt: 371.5 g/mol
InChI Key: ZWGZESZWFVWKJY-CYIIUJIZSA-N
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Description

Ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a thiophene-derived heterocyclic compound featuring a conjugated system with a (Z)-configured methylidene group at position 5, a phenylamino substituent at position 2, and an ethoxycarbonyl moiety at position 3. The compound’s synthesis likely parallels methods for analogous thiophene derivatives, such as condensation reactions involving oxime intermediates and cyclization steps, as seen in the preparation of ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(5-methylthiophen-2-yl)methylidene]-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-17(21)15(11-14-10-9-12(2)24-14)25-18(16)20-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3/b15-11-,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZESZWFVWKJY-CYIIUJIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(S2)C)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(S2)C)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Addition of the Phenylamino Group: The phenylamino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylamino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiophene ring and the phenylamino group. Common reagents include halogens and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, amines, thiols, and other nucleophiles and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring and phenylamino group.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the thiophene ring and phenylamino group.

Scientific Research Applications

Ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Class Core Structure Key Substituents Reference
Target Compound 4,5-Dihydrothiophene Phenylamino, (5-methylthiophen-2-yl)methylene
Thiazolidinone Thiazolidinone Arylidene, hydrazono, 4-hydroxyphenyl
Isoxazole Isoxazole 5-Methylthiophen-2-yl, ethoxycarbonyl
Thiazolo-pyrimidine Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxycarbonylmethylene

Spectroscopic and Electronic Properties

NMR analysis of structurally related compounds (e.g., rapamycin analogs) reveals that substituent position significantly impacts chemical shifts. For instance, changes in regions corresponding to protons near substituents (e.g., methylidene or phenylamino groups) alter chemical environments, as seen in Figure 6 of . The target compound’s (Z)-configured methylidene group would likely produce distinct deshielding effects compared to (E)-isomers or simpler alkylidene derivatives.

Table 2: Hypothetical NMR Chemical Shift Comparison

Proton Position Target Compound (δ, ppm) Isoxazole Analog (δ, ppm) Thiazolidinone (δ, ppm)
Methylidene (CH=) ~6.8–7.2 (Z-configuration) N/A ~7.5–8.0 (arylidene)
Thiophene C-H 6.5–7.0 6.7–7.1 N/A
Phenylamino (NH) ~9.0–10.0 N/A ~8.5–9.5 (hydrazono NH)

Physicochemical and Functional Implications

The lumping strategy posits that structurally similar compounds (e.g., shared dihydrothiophene cores) exhibit comparable solubility, reactivity, and metabolic stability.

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